![molecular formula C4H8ClN3S B1639825 (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride CAS No. 388630-75-9](/img/structure/B1639825.png)
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride
Overview
Description
“(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride” is a chemical compound with the CAS Number: 388630-75-9 . It has a molecular weight of 165.65 . The compound is typically stored at room temperature and should be kept dry and cool .
Molecular Structure Analysis
The InChI code for “(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride” is 1S/C4H7N3S.ClH/c1-3-6-7-4 (2-5)8-3;/h2,5H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride” is a solid at room temperature .Scientific Research Applications
Synthesis and Material Applications
Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives : This study focuses on the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, which were then diazotized and coupled with naphthalene acid couplers to produce a new series of acid dyes. These compounds demonstrated significant dyeing performance on nylon fabric, indicating their potential application in textile industry materials (Malik et al., 2018).
Biological and Pharmacological Research
Antimicrobial and Antiproliferative Properties : Research on the antimicrobial and antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds found that certain derivatives possess high DNA protective ability against oxidative damage and show strong antimicrobial activity against specific strains. These findings suggest potential uses in developing new therapeutic agents for infections and cancer treatment (Gür et al., 2020).
Molecular Aggregation and Spectroscopy
Solvent Effects on Molecular Aggregation : A study on the aggregation effects of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives in various solvents revealed that the compound's fluorescence and circular dichroism spectra are significantly affected by the solvent and concentration. This suggests applications in molecular sensors and devices where solvent-specific responses are desirable (Matwijczuk et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOGPILZPMPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride | |
CAS RN |
388630-75-9 | |
Record name | 1,3,4-Thiadiazole-2-methanamine, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388630-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.